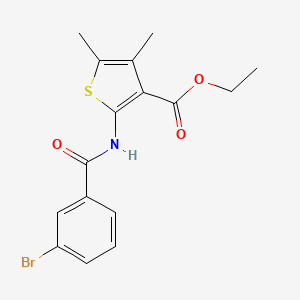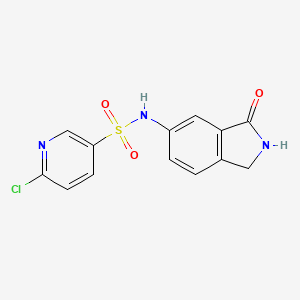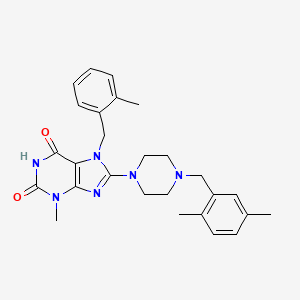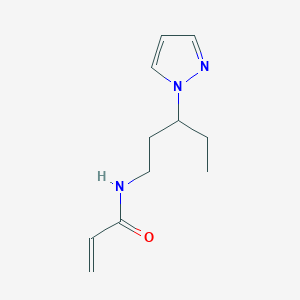
N-(3-Pyrazol-1-ylpentyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Pyrazol-1-ylpentyl)prop-2-enamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. JWH-018 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. This compound has gained popularity in recent years due to its use as a recreational drug, but it also has potential applications in scientific research.
Mecanismo De Acción
JWH-018 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When JWH-018 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of JWH-018.
Efectos Bioquímicos Y Fisiológicos
JWH-018 has been shown to have a wide range of biochemical and physiological effects. These effects include analgesia, sedation, appetite stimulation, and altered perception of time and space. JWH-018 has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using JWH-018 in lab experiments is its potency as a CB1 agonist. This compound has a high affinity for the CB1 receptor, which allows for precise control of the activation of this receptor. However, one limitation of using JWH-018 is its potential for abuse as a recreational drug. This can make it difficult to obtain and use this compound in a laboratory setting.
Direcciones Futuras
There are many potential future directions for the use of JWH-018 in scientific research. One area of interest is the development of new anti-cancer drugs based on the structure of JWH-018. Another area of interest is the investigation of the role of the CB1 receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, the development of new synthetic cannabinoids with improved therapeutic properties is an area of active research.
Métodos De Síntesis
JWH-018 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 1-pentyl-3-(4-chlorobutyl)indole with pyrazole in the presence of a base. This reaction produces 1-pentyl-3-(4-pyrazolyl)indole, which is then reacted with propionic anhydride to produce JWH-018.
Aplicaciones Científicas De Investigación
JWH-018 has been used in scientific research to study the effects of cannabinoids on the CB1 receptor. This compound has been used to investigate the role of the CB1 receptor in various physiological processes, including pain perception, appetite regulation, and memory formation. JWH-018 has also been used to study the effects of cannabinoids on cancer cells and their potential as anti-cancer agents.
Propiedades
IUPAC Name |
N-(3-pyrazol-1-ylpentyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-10(14-9-5-7-13-14)6-8-12-11(15)4-2/h4-5,7,9-10H,2-3,6,8H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFZXRHVGKRAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=O)C=C)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyrazol-1-ylpentyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

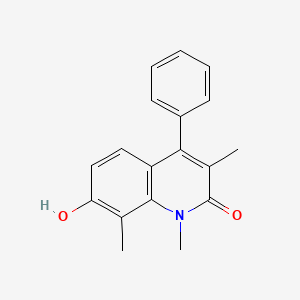
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)
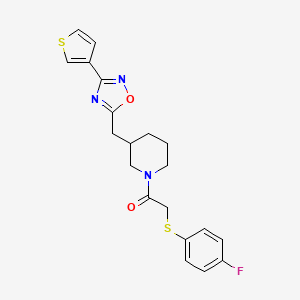
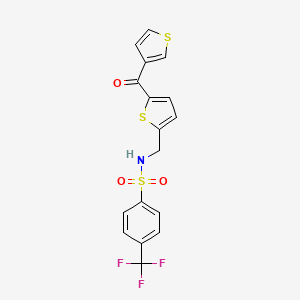
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)
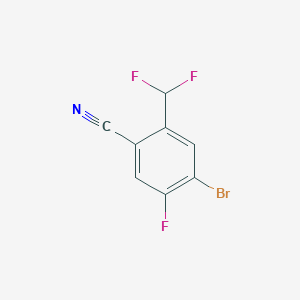
![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2960694.png)
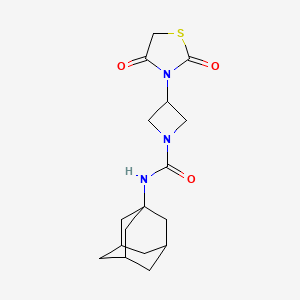
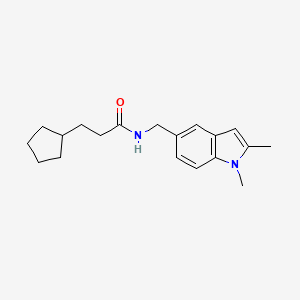
![7-(3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2960698.png)
![methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2960699.png)
